2-(11-Mercaptoundecyl)isoindoline-1,3-dione
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Overview
Description
2-(11-Mercaptoundecyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and antibacterial effects . The presence of a mercaptoundecyl group adds unique properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of phthalic anhydride with 11-mercaptoundecylamine under reflux conditions in a suitable solvent such as tetrahydrofuran (THF) . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-(11-Mercaptoundecyl)isoindoline-1,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(11-Mercaptoundecyl)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The mercaptoundecyl group can participate in thiol-disulfide exchange reactions, while the isoindoline-1,3-dione moiety can undergo nucleophilic substitution and reduction reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used to oxidize the mercaptoundecyl group to form disulfides.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can reduce the isoindoline-1,3-dione moiety to the corresponding amine.
Major Products Formed
The major products formed from these reactions include disulfides, amines, and various substituted isoindoline-1,3-dione derivatives. These products can have different biological activities and applications depending on the nature of the substituents .
Scientific Research Applications
2-(11-Mercaptoundecyl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(11-Mercaptoundecyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The mercaptoundecyl group can also interact with thiol-containing proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler analog of isoindoline-1,3-dione with similar biological activities.
N-Substituted isoindoline-1,3-diones: These compounds have various substituents at the nitrogen atom, leading to different biological activities and applications.
Thalidomide: A well-known isoindoline-1,3-dione derivative with immunomodulatory and anti-inflammatory properties.
Uniqueness
2-(11-Mercaptoundecyl)isoindoline-1,3-dione is unique due to the presence of the mercaptoundecyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H27NO2S |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-(11-sulfanylundecyl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H27NO2S/c21-18-16-12-8-9-13-17(16)19(22)20(18)14-10-6-4-2-1-3-5-7-11-15-23/h8-9,12-13,23H,1-7,10-11,14-15H2 |
InChI Key |
NNGOZISPIWBXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCS |
Origin of Product |
United States |
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